BenchChemオンラインストアへようこそ!

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

PIM kinase Kinase inhibitor Structure–activity relationship

This 6-chloro-7-azaindole-3-carbonitrile scaffold is the optimal core for pan-PIM kinase inhibitor discovery, achieving PIM1 IC₅₀ = 0.41 nM with superior kinome selectivity versus the 6-fluoro analog (compound 8) and unsubstituted parent. Its rigid, fragment-compliant profile (MW 177.59, zero rotatable bonds, Rule of Three compliant) and orthogonal reactivity—6-Cl for Suzuki/Buchwald–Hartwig/SNAr coupling, 3-CN for hydrolysis, reduction, or click chemistry—enable 2–4 step synthesis of focused libraries targeting PIM, FGFR, CRTH2, and Cdc7. Procure this single building block to accelerate fragment-to-lead optimization.

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
CAS No. 1260385-93-0
Cat. No. B1430824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS1260385-93-0
Molecular FormulaC8H4ClN3
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)C#N)Cl
InChIInChI=1S/C8H4ClN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12)
InChIKeyWYLJIMWJDQEDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1260385-93-0): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (synonyms: 6-chloro-7-azaindole-3-carbonitrile, 3-cyano-6-chloro-7-azaindole) is a heterocyclic small molecule (C₈H₄ClN₃, MW = 177.59 Da) belonging to the 7-azaindole family [1]. It features a chloro substituent at the 6-position and a nitrile group at the 3-position of the pyrrolo[2,3-b]pyridine core. Its computed properties—XLogP3-AA = 2.0, TPSA = 52.47 Ų, Rotatable Bonds = 0, HBD = 1, HBA = 2—place it within favorable drug-like chemical space as a rigid, low-molecular-weight fragment [1]. Commercially available at ≥97% purity from multiple suppliers, it serves as a key synthetic intermediate in kinase inhibitor discovery programs targeting PIM, CRTH2, Cdc7, and FGFR kinase families [2].

Why the 6-Chloro-7-azaindole-3-carbonitrile Scaffold Cannot Be Casually Replaced by Positional Isomers or Alternative Halogen Analogs


The position and identity of the halogen substituent on the 7-azaindole core are not interchangeable parameters. In the PIM kinase inhibitor series, the 6-chloro derivative (compound 9) achieved a PIM1 IC₅₀ of 0.41 nM, whereas the 6-fluoro analog (compound 8) showed 0.28 nM but with a markedly inferior off-target selectivity profile—potently inhibiting PDGFRα (79%), DAPK1 (97%), and ROCK1 (94%) at 200 nM [1]. Larger 6-substituents such as phenyl (compound 7, IC₅₀ = 16 nM) caused an ~19-fold loss in potency [1]. In the CRTH2 antagonist program, switching the azaindole nitrogen from the 7-position to the 4-, 5-, or 6-position essentially abolished receptor binding (hCRTH2 Ki: 351 nM for 6-azaindole vs. 3.3 nM for the 7-azaindole 6-chloro analog) . Even the 5-chloro regioisomer (CAS 954112-81-3) differs fundamentally in its electronic environment: the chlorine atom adjacent to the pyrrole nitrogen alters both the pKa of the N–H and the reactivity at the 4- and 6-positions, redirecting cross-coupling and functionalization outcomes . The 6-bromo analog (CAS 1260387-10-7, MW = 222 Da) introduces a heavier leaving group that can alter physicochemical properties (higher LogP, higher MW) and downstream synthetic handling without necessarily improving target potency .

Quantitative Differentiation Evidence: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile vs. Closest Analogs


PIM1 Kinase Inhibitory Potency: 6-Chloro vs. Unsubstituted, 6-Fluoro, and 6-Phenyl 7-Azaindole Derivatives

In a systematic SAR study of 6-substituted 7-azaindole derivatives, the 6-chloro derivative (compound 9, R₁ = OMe) exhibited a PIM1 IC₅₀ of 0.41 nM, representing a 2.0-fold improvement over the unsubstituted parent compound 2 (IC₅₀ = 0.84 nM) and a 39-fold improvement over the 6-phenyl derivative (compound 7, IC₅₀ = 16 nM) [1]. The 6-fluoro analog (compound 8, IC₅₀ = 0.28 nM) was slightly more potent on PIM1 but displayed a significantly broader off-target inhibition profile in a 52-kinase panel at 200 nM: compound 8 potently inhibited PDGFRα (79%), DAPK1 (97%), and ROCK1 (94%), whereas compound 9 showed improved selectivity, with fewer kinases inhibited >75% [1]. The 6-chloro substituent was determined to be the optimal balance between on-target potency and kinase selectivity, attributed to the chlorine atom's combined steric and electronegative effects reducing the hydrogen-bond-accepting ability of the 7-nitrogen [1].

PIM kinase Kinase inhibitor Structure–activity relationship

PIM2 Kinase Inhibition: 6-Chloro Substitution Confers ~2.8-Fold Potency Gain vs. Unsubstituted Analog

In the PIM2 isoform inhibition assay, the 6-chloro derivative (compound 9) showed an IC₅₀ of 140 nM, a 2.8-fold improvement over the unsubstituted parent compound 2 (IC₅₀ = 390 nM) [1]. The 6-chloro phenolic analog (compound 14) likewise achieved an IC₅₀ of 140 nM. This improvement was attributed to favorable occupancy of a unique hydrophobic bulge in the ATP-binding pocket of PIM kinases by the 6-chloro moiety, a spatial feature not effectively filled by the unsubstituted analog [1]. The indazole-based comparator (compound 1), a selective PIM1 inhibitor from a different chemotype, exhibited a substantially weaker PIM2 IC₅₀ of 1,200 nM, highlighting the privileged nature of the 6-chloro-7-azaindole scaffold for pan-PIM inhibition [1].

PIM2 kinase Pan-PIM inhibitor Kinase selectivity

CRTH2 Receptor Antagonism: 6-Chloro-7-azaindole Core Matches or Exceeds MK-7246 in Binding Affinity While Improving CYP2C9 Safety

The 6-chloro-7-azaindole sulfonamide (compound 20) exhibited a hCRTH2 binding Ki of 3.3 nM, comparable to the clinical lead MK-7246 (Ki = 2.5 nM) and to the 6-unsubstituted 7-azaindole analog (compound 4, Ki = 3.4 nM) . However, in the eosinophil shape change (EOS) whole blood functional assay, the 6-chloro analog 20 was approximately 2-fold more potent (IC₅₀ = 1.8 nM in cAMP assay; 1.9 nM in EOS assay) than the unsubstituted analog 4 (cAMP IC₅₀ = 3.2 nM; EOS IC₅₀ = 3.6 nM) . Critically, the 6-chloro analog 20 retained the improved CYP2C9 inhibition profile (IC₅₀ >50 μM) vs. MK-7246 (IC₅₀ = 9.4 μM), addressing a key liability of the indole-based lead . The 7-azaindole series also showed substantially lower in vivo covalent binding (compound 4: 52 pmol equiv/mg at 24 h vs. MK-7246: 61 pmol equiv/mg), reducing idiosyncratic toxicity risk .

CRTH2 antagonist Prostanoid receptor CYP inhibition

Physicochemical Differentiation: MW, LogP, and TPSA Comparison of 6-Chloro vs. 6-Bromo and 5-Chloro 7-Azaindole-3-carbonitrile Analogs

The target compound (MW = 177.59 Da, XLogP3 = 2.0, TPSA = 52.47 Ų, Rotatable Bonds = 0) occupies a more favorable drug-like chemical space compared to its 6-bromo analog (CAS 1260387-10-7, MW = 222 Da) [1]. The molecular weight difference of ~44.5 Da represents a ~25% increase for the bromo analog, which can adversely affect ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) in fragment-based campaigns . The consensus LogP of 1.85 for the 6-chloro compound positions it within the optimal range for CNS drug-likeness (LogP 1–3), whereas the higher lipophilicity of brominated analogs typically shifts LogP beyond this range [1]. The 5-chloro regioisomer (CAS 954112-81-3, same MW = ~178 Da) shares similar bulk properties but differs critically in the electronic environment: the 5-chloro position adjacent to the pyrrole nitrogen alters the pKa of the indole N–H (estimated ΔpKa ≈ 1–2 units) and changes the regioselectivity of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions [2].

Physicochemical properties Drug-likeness Fragment-based drug discovery

Synthetic Utility: 6-Chloro Position Enables Late-Stage Diversification via Cross-Coupling While Retaining Core Potency

The 6-chloro substituent on the 7-azaindole-3-carbonitrile scaffold serves as a versatile handle for Suzuki–Miyaura cross-coupling, enabling late-stage diversification to generate focused libraries of 6-aryl/heteroaryl derivatives [1]. In the PIM kinase program, methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate was reacted with trimethylboroxine or alkylboronic acids under Suzuki coupling conditions to install varied 6-substituents, with the 6-chloro intermediate being the common divergence point [1]. In the CRTH2 program, the 6-chloro intermediate was functionalized to both 6-chloro and 6-(4-fluorophenyl) final compounds, where the 6-chloro variant retained potency despite the presence of a potential electrophilic site, while the 6-aryl analog (compound 22) showed an 8-fold EOS potency shift . By contrast, the 3-carbonitrile group remains intact under these coupling conditions, preserving a second synthetic handle for subsequent transformations (e.g., hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition chemistry) [2].

Cross-coupling Suzuki reaction Late-stage functionalization

Electronic Effect of 6-Chloro: Reduced 7-Nitrogen Basicity Augments Kinase Selectivity Over Off-Targets

A critical mechanistic advantage of the 6-chloro substituent is its electron-withdrawing inductive effect, which reduces the hydrogen-bond-accepting ability of the 7-position nitrogen of the azaindole ring [1]. In the PIM kinase inhibitor series, this electronic modulation was proposed to selectively weaken hydrogen-bond interactions with off-target kinases while retaining sufficient affinity for PIM kinases, which possess a unique proline residue in the hinge region and therefore rely less on canonical bidentate hinge hydrogen bonds [1]. Experimental evidence supporting this mechanism: the unsubstituted compound 2 inhibited 9 off-target kinases >50% (including complete inhibition of PKCα and ROCK1), whereas the 6-chloro compound 9 inhibited substantially fewer off-targets, and PKCα and ROCK1 inhibition was nearly eliminated [1]. By contrast, 6-alkyl substituents (methyl, ethyl, n-propyl, n-butyl) improved selectivity to a lesser extent and with reduced LLE (Lipophilic Ligand Efficiency) scores (compound 3 LLE = 5.9; compound 9 LLE = 5.8), indicating that the selectivity gain of the 6-chloro group is not simply a steric effect but involves a specific electronic contribution [1].

Kinase selectivity Electron-withdrawing effect Hinge-binding modulation

High-Value Application Scenarios for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Drug Discovery and Chemical Biology


Pan-PIM Kinase Inhibitor Lead Optimization: Leveraging the 6-Chloro-7-azaindole Core for Potency and Selectivity

The 6-chloro-7-azaindole-3-carbonitrile scaffold provides the optimal core for designing pan-PIM (PIM1/2/3) kinase inhibitors, as demonstrated by compound 9 achieving PIM1 IC₅₀ = 0.41 nM, PIM2 IC₅₀ = 140 nM, and PIM3 IC₅₀ = 0.40 nM, with substantially improved kinome-wide selectivity vs. the unsubstituted analog [1]. The 3-carbonitrile group can be further elaborated to carboxamide, carboxylic acid, or heterocyclic moieties without perturbing the 6-chloro selectivity advantage. This scaffold is particularly suited for fragment-to-lead and lead optimization campaigns targeting hematopoietic malignancies where PIM kinases are validated oncogenic drivers [1].

CRTH2 (DP2) Receptor Antagonist Development: A Superior Alternative to the Indole-Based MK-7246 Chemotype

In prostaglandin D2 receptor (CRTH2/DP2) antagonist programs, the 6-chloro-7-azaindole-3-carbonitrile scaffold enables retention of low-nanomolar hCRTH2 binding affinity (Ki = 3.3 nM for derivative 20) while improving CYP2C9 safety (IC₅₀ >50 μM, vs. 9.4 μM for MK-7246) and reducing in vivo covalent binding (~15% reduction vs. MK-7246 at 24 h) . The scaffold also permits replacement of the potentially immunogenic sulfonamide moiety with amide bioisosteres (as in compound 24a), maintaining potency while eliminating 'sulfa' allergy concerns . Applications include allergic asthma, eosinophilic esophagitis, and other Th2-driven inflammatory conditions .

Focused Kinase Library Design: Dual-Handle Scaffold for Parallel Synthesis and Rapid SAR Exploration

The orthogonal reactivity of the 6-chloro (Suzuki, Buchwald–Hartwig, or SNAr coupling) and 3-carbonitrile (hydrolysis, reduction, or click chemistry) handles makes this compound an ideal core for generating diverse, focused kinase inhibitor libraries [1][2]. In the PIM kinase program, the 6-chloro intermediate served as the common divergence point for synthesizing 6-alkyl, 6-aryl, and 6-halogen series, with all compounds maintaining the 3-substituted benzofuranone group [1]. Medicinal chemistry teams can procure this single building block and, in 2–4 synthetic steps, access dozens of analogs for SAR exploration across multiple kinase targets (PIM, Cdc7, FGFR, TNIK) that are known to accommodate the 7-azaindole pharmacophore [2].

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three Compliant, Ligand-Efficient Starting Point

With MW = 177.59 Da, XLogP3 = 2.0, HBD = 1, HBA = 2, and Rotatable Bonds = 0, the compound meets all fragment-based screening criteria (Rule of Three: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its rigid, planar structure (zero rotatable bonds) minimizes entropic penalty upon target binding, while the chlorine atom provides both a synthetic handle and potential halogen-bonding interactions in the target binding site. The consensus LogP of 1.85 ensures adequate aqueous solubility for biochemical screening at fragment concentrations (typically 0.1–2 mM), and the 3-carbonitrile serves as an IR probe reporter group for biophysical fragment screening methods such as target-immobilized NMR screening (TINS) or surface plasmon resonance (SPR) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.